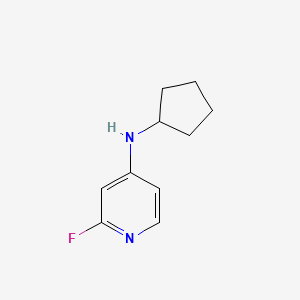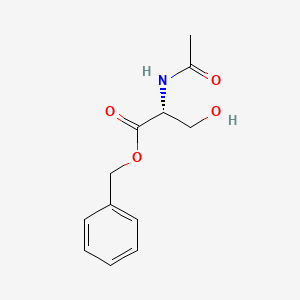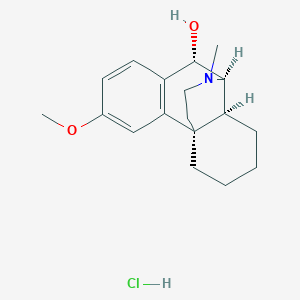
9-Nitrominocycline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Nitrominocycline is a derivative of minocycline, belonging to the tetracycline family of antibiotics. This compound is known for its antibacterial properties, particularly against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . It inhibits bacterial growth by binding to ribosomes and preventing protein synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitrominocycline typically involves the nitration of minocycline hydrochloride using a mixture of nitric acid and sulfuric acid . The reaction is conducted under controlled conditions to ensure the selective nitration at the 9-position of the minocycline molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 9-Nitrominocycline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products:
Reduction: The major product is 9-aminominocycline.
Substitution: Depending on the nucleophile used, various substituted derivatives of minocycline can be formed.
Aplicaciones Científicas De Investigación
9-Nitrominocycline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other tetracycline derivatives.
Biology: Its antibacterial properties make it a valuable tool in studying bacterial resistance mechanisms.
Medicine: It has potential therapeutic applications in treating infections caused by drug-resistant bacteria.
Industry: It is used in the development of new antibiotics and other pharmaceutical compounds.
Mecanismo De Acción
9-Nitrominocycline exerts its antibacterial effects by binding to the bacterial ribosome, specifically the 30S subunit . This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby inhibiting protein synthesis . The disruption of protein synthesis ultimately leads to bacterial cell death .
Comparación Con Compuestos Similares
Minocycline: The parent compound of 9-Nitrominocycline, used to treat various bacterial infections.
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties.
Tigecycline: A derivative of minocycline with expanded antibacterial activity, particularly against multi-drug-resistant bacteria.
Uniqueness: this compound is unique due to its specific nitro substitution at the 9-position, which enhances its antibacterial activity against certain drug-resistant strains . This modification also imparts additional properties, such as potential antioxidant effects, making it a versatile compound in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C23H26N4O9 |
|---|---|
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H26N4O9/c1-25(2)11-7-12(27(35)36)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1 |
Clave InChI |
NSEFLFMALMVPQL-IRDJJEOVSA-N |
SMILES isomérico |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |
SMILES canónico |
CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)
![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)




![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)






